Strictosamide is a natural product found in Ophiorrhiza liukiuensis, Uncaria rhynchophylla, and other organisms with data available.
Strictosamide
CAS No.: 23141-25-5
Cat. No.: VC21336618
Molecular Formula: C26H30N2O8
Molecular Weight: 498.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23141-25-5 |
---|---|
Molecular Formula | C26H30N2O8 |
Molecular Weight | 498.5 g/mol |
IUPAC Name | (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one |
Standard InChI | InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 |
Standard InChI Key | LBRPLJCNRZUXLS-IUNANRIWSA-N |
Isomeric SMILES | C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 |
Canonical SMILES | C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 |
Chemical Structure and Properties
Strictosamide is a monoterpene indole alkaloid belonging to the beta-carboline class of compounds. It possesses a complex pentacyclic structure with a molecular formula of C26H30N2O8 and a molecular weight of 498.5 g/mol . The compound contains a β-D-glucopyranosyl moiety connected to an indole alkaloid skeleton, creating its characteristic structure.
Physical and Chemical Properties
The physicochemical properties of strictosamide have been extensively characterized, as detailed in the following table:
Property | Value |
---|---|
Molecular Formula | C26H30N2O8 |
Molecular Weight | 498.525 g/mol |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 816.2±65.0 °C at 760 mmHg |
Flash Point | 447.4±34.3 °C |
LogP | -0.55 |
Exact Mass | 498.200226 |
Polar Surface Area | 144.71000 |
Index of Refraction | 1.716 |
Vapor Pressure | 0.0±3.1 mmHg at 25°C |
Table 1: Physicochemical properties of strictosamide
Chemical Nomenclature and Synonyms
Strictosamide is known by several synonyms in scientific literature, including:
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(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one
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23141-25-5 (CAS Registry Number)
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Strictosidine lactam
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Vincoside lactam
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(15β,16α,17β)-16-ethenyl-21-oxo-19,20-didehydro-18-oxayohimban-17-yl β-D-glucopyranoside
Natural Sources and Distribution
Strictosamide has been identified in various plant species, primarily belonging to the Rubiaceae family. Notable plant sources include:
Quantitative Analysis in Plant Material
Quantitative analyses have shown that strictosamide is often one of the most abundant constituents in these plant species. In a comprehensive study of major constituents in medicinal plants, strictosamide (identified as D24) was found at concentrations of 601.20 μg/mL, significantly higher than other bioactive compounds in the same extract .
Biological Activities
Strictosamide exhibits a diverse range of biological activities that make it a compound of significant pharmacological interest.
Anti-inflammatory and Analgesic Properties
Research has demonstrated that strictosamide possesses important effects on inflammation and inflammatory pain. In vivo studies have confirmed these properties, suggesting potential applications in the management of inflammatory conditions and pain relief .
Antimicrobial Activities
Strictosamide has shown promising antiplasmodial activity, indicating potential applications in antimalarial treatments. Additionally, it exhibits antifungal properties, broadening its spectrum of antimicrobial applications .
Metabolism and Pharmacokinetics
The metabolic fate of strictosamide has been investigated using advanced analytical techniques such as liquid chromatography coupled with ion trap-time of flight mass spectrometry (LC-IT-TOF-MS).
Metabolite Identification
Following oral administration in rats (50 mg/kg), five metabolites of strictosamide were identified in bile samples. These metabolites were formed through various biotransformation processes including oxidation, reduction, and de-glycosylation .
The metabolites and their characteristics are summarized in the following table:
Metabolite | Parent ion m/z (ppm error) | Retention time (min) | Formula | Product ions (MSn) |
---|---|---|---|---|
M0 (Strictosamide) | 499.2080 (1.2) | 8.1 | C26H30N2O8 | 337.1589; 267.1177; 171.0953 |
M1 | 497.1908 (3.40) | 7.1 | C26H28N2O8 | 335.1430; 263.0864, 169.0842 |
M2 | 513.1814 (1.17) | 5.5 | C26H28N2O9 | 281.1001; 263.0942; 261.0620; 247.0837 |
M3 | 515.2017 | - | C26H30N2O9 | 335.1461; 282.0907 |
Table 2: Metabolites of strictosamide identified in rat bile
Metabolic Pathways
Analysis of the metabolites revealed that M1 is likely a dehydrogenation product of strictosamide, with the most probable dehydrogenating position located at the tetrahydro-pyridine ring. This was confirmed by the MS3 ion at m/z 169.0842, which was 2 Da less than the corresponding fragment (4,9-dihydro-3H-beta-carboline, m/z 171.0953) of strictosamide .
M3 appears to undergo both dehydrogenation (similar to M1) and hydrolysis reaction on the glucosyl group, as indicated by its fragmentation pattern .
Structure-Activity Relationships and Derivative Development
Synthetic Derivatives
Improved Biological Activities
These findings suggest that the strictosamide scaffold holds promise as a template for developing new therapeutic agents with improved pharmacological profiles. Structure-activity relationship studies continue to provide valuable insights into the molecular features responsible for its biological activities.
Current Research Directions
Recent research on strictosamide has focused on several key areas:
Isolation and Characterization Techniques
Advanced analytical methods continue to improve the isolation, purification, and structural characterization of strictosamide from natural sources. These techniques are essential for ensuring the quality and standardization of strictosamide for research and potential therapeutic applications.
Mechanistic Studies
Investigations into the molecular mechanisms underlying strictosamide's pharmacological effects are providing deeper insights into its therapeutic potential and guiding the development of more effective derivatives.
Drug Development Prospects
The diverse biological activities of strictosamide and its derivatives make it an attractive lead compound for drug discovery programs targeting inflammatory disorders, infectious diseases, and viral infections.
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